4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane
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Overview
Description
4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(322)nonane is a complex organic compound with a unique structure that includes a fluorinated dibenzothiophene moiety and a diazabicyclo nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Dibenzothiophene Core: The dibenzothiophene core can be synthesized through a series of reactions involving the cyclization of biphenyl derivatives with sulfur sources.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Oxidation: The dibenzothiophene is oxidized to its dioxide form using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Formation of the Diazabicyclo Nonane Ring: The final step involves the formation of the diazabicyclo nonane ring through a cyclization reaction, often using amine precursors and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorinated dibenzothiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of reduced thiophene compounds.
Scientific Research Applications
4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated dibenzothiophene moiety may enhance binding affinity through halogen bonding, while the diazabicyclo nonane ring provides structural rigidity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(6-Chloro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane: Similar structure with a chlorine atom instead of fluorine.
4-(6-Bromo-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro and bromo analogs. These properties can enhance its performance in various applications, making it a compound of significant interest in scientific research.
Properties
CAS No. |
1456878-22-0 |
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Molecular Formula |
C19H19FN2O2S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-6-fluorodibenzothiophene 5,5-dioxide |
InChI |
InChI=1S/C19H19FN2O2S/c20-17-3-1-2-16-15-5-4-14(12-18(15)25(23,24)19(16)17)22-11-10-21-8-6-13(22)7-9-21/h1-5,12-13H,6-11H2 |
InChI Key |
JIGWWGDIEUWCOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1N(CC2)C3=CC4=C(C=C3)C5=C(S4(=O)=O)C(=CC=C5)F |
Origin of Product |
United States |
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